molecular formula C29H18Br2O2 B12547156 1,1'-(7,7'-Dibromo-9,9'-spirobi[fluorene]-2,2'-diyl)di(ethan-1-one) CAS No. 147650-16-6

1,1'-(7,7'-Dibromo-9,9'-spirobi[fluorene]-2,2'-diyl)di(ethan-1-one)

Cat. No.: B12547156
CAS No.: 147650-16-6
M. Wt: 558.3 g/mol
InChI Key: FGDLEXZNEIPILK-UHFFFAOYSA-N
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Description

1,1’-(7,7’-Dibromo-9,9’-spirobi[fluorene]-2,2’-diyl)di(ethan-1-one) is a complex organic compound that features a spirobifluorene core with bromine atoms at the 7,7’ positions and ethanone groups at the 2,2’ positions. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications, particularly in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(7,7’-Dibromo-9,9’-spirobi[fluorene]-2,2’-diyl)di(ethan-1-one) typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization: Reaction conditions are optimized for higher yields and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’-(7,7’-Dibromo-9,9’-spirobi[fluorene]-2,2’-diyl)di(ethan-1-one) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The ethanone groups can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the substituent introduced, various derivatives of the spirobifluorene core can be obtained.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

1,1’-(7,7’-Dibromo-9,9’-spirobi[fluorene]-2,2’-diyl)di(ethan-1-one) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(7,7’-Dibromo-9,9’-spirobi[fluorene]-2,2’-diyl)di(ethan-1-one) is primarily related to its structural properties:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(7,7’-Dibromo-9,9’-spirobi[fluorene]-2,2’-diyl)di(ethan-1-one) is unique due to its combination of bromine atoms and ethanone groups, which provide a balance of reactivity and stability. This makes it particularly valuable in the synthesis of advanced materials for organic electronics and other applications.

Properties

CAS No.

147650-16-6

Molecular Formula

C29H18Br2O2

Molecular Weight

558.3 g/mol

IUPAC Name

1-(2'-acetyl-7,7'-dibromo-9,9'-spirobi[fluorene]-2-yl)ethanone

InChI

InChI=1S/C29H18Br2O2/c1-15(32)17-3-7-21-23-9-5-19(30)13-27(23)29(25(21)11-17)26-12-18(16(2)33)4-8-22(26)24-10-6-20(31)14-28(24)29/h3-14H,1-2H3

InChI Key

FGDLEXZNEIPILK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(C24C5=C(C=CC(=C5)C(=O)C)C6=C4C=C(C=C6)Br)C=C(C=C3)Br

Origin of Product

United States

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